molecular formula C7H5NO4 B15239355 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid

2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid

Cat. No.: B15239355
M. Wt: 167.12 g/mol
InChI Key: PYYPHCIXEDCWAH-UHFFFAOYSA-N
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Description

2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid (CAS 76470-41-2) is a high-purity chemical intermediate with the molecular formula C7H5NO4 and a molecular weight of 167.12 g/mol. This compound is supplied with a minimum purity of 98% and is characterized by its unique fused bicyclic structure, which incorporates a [1,3]dioxole ring fused to a pyridine core bearing a carboxylic acid functional group. This structure is part of a broader class of fused heterocyclic systems, such as oxazolopyridines and thiazolopyridines, which are extensively investigated in medicinal chemistry for their potential to interact with biologically relevant targets. The primary research application of this building block is in the design and synthesis of novel bioactive molecules for pharmaceutical development. Related pyridine and fused-ring heterocyclic derivatives have demonstrated significant potential in probing key biological targets, including protein kinases like Glycogen Synthase Kinase-3 (GSK-3) and Monoamine Oxidase B (MAO-B), which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The carboxylic acid moiety provides a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives to explore structure-activity relationships and optimize pharmacological properties. This product is strictly labeled "For Research Use Only" and is intended for use in laboratory settings by qualified professionals. It is not for diagnostic or therapeutic use in humans. Please refer to the provided Safety Data Sheet (MSDS) for safe handling and storage instructions, which recommend storing the product in a dry, sealed environment.

Properties

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

[1,3]dioxolo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H5NO4/c9-7(10)4-1-5-6(8-2-4)12-3-11-5/h1-2H,3H2,(H,9,10)

InChI Key

PYYPHCIXEDCWAH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions: 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to identify the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The structural and functional properties of 2H-[1,3]Dioxolo[4,3-B]pyridine-6-carboxylic acid are best contextualized by comparing it to related heterocyclic carboxylic acids. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Heterocycle Type Substituents Yield (Synthesis) Price (Commercial)
2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid [1,3]Dioxolo[4,5-B]pyridine Carboxylic acid (C6) N/A €1,307 (50 mg)
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine Carboxylic acid (C2) 95% N/A
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine Cl (C5), carboxylic acid (C2) 71% N/A
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine OMe (C5), carboxylic acid (C2) 80% N/A
2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid Thiazolo[4,5-b]pyridine NH2 (C2), carboxylic acid (C6) N/A N/A

Key Observations:

This may enhance solubility in polar solvents or biological matrices . Thiazolo derivatives, such as 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid, exhibit sulfur’s electronegativity, which can modulate redox reactivity and metal-binding capacity .

Substituent Positioning and Reactivity :

  • The carboxylic acid group at C6 in the dioxolo compound contrasts with C2 in pyrrolo analogs. This positional difference may influence intermolecular interactions (e.g., hydrogen bonding patterns) and biological target selectivity .
  • Electron-withdrawing substituents (e.g., Cl in 10b) reduce pyrrolo derivative yields (71% vs. 95% for unsubstituted analogs), suggesting steric or electronic challenges in synthesis .

Functional Group Synergy :

  • Methoxy-substituted pyrrolo analogs (e.g., 10c) demonstrate how electron-donating groups can stabilize intermediates during synthesis, achieving 80% yield . In contrast, the dioxolo compound’s fused oxygen atoms may confer stability against oxidative degradation.

Research Implications and Limitations

  • Discrepancy in Substituent Notation: lists “2H-[1,3]Dioxolo[4,5-c]pyridine-6-carboxylic acid” (emphasis on c), which may indicate a positional isomer or typographical variance. Clarification is critical for accurate structural comparisons .

Biological Activity

2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid (CAS: 76470-41-2) is a heterocyclic compound characterized by a fused dioxole and pyridine ring system. Its molecular formula is C7H5NO4, with a molecular weight of 167.12 g/mol. The compound features a carboxylic acid functional group at the 6-position of the pyridine ring, which is crucial for its chemical reactivity and potential biological activities .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The presence of the dioxole moiety contributes to its unique properties, influencing both its reactivity and biological interactions.

Synthetic Route

A common synthetic pathway includes:

  • Formation of the dioxole structure through cyclization reactions.
  • Introduction of the carboxylic acid group via functionalization techniques.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For example, structural analogs have been studied for their efficacy against Mycobacterium tuberculosis, with some derivatives showing promising in vitro activity . The structure-activity relationship (SAR) studies have demonstrated that modifications at the 6-position can significantly influence antimicrobial potency.

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The inhibition of specific cellular pathways suggests potential applications in cancer therapy. For instance, compounds derived from similar structures have shown to disrupt geranylgeranylation processes in cancer cells, leading to reduced cell viability .

Study on Antitubercular Activity

A study highlighted the activity of various derivatives against M. tuberculosis, noting that certain substitutions at the pyridine ring enhanced lipophilicity and subsequently improved antimicrobial efficacy . The Minimum Inhibitory Concentration (MIC) values were assessed to determine effectiveness.

CompoundMIC (µg/mL)Structural Features
Compound A0.56-Br substitution
Compound B1.06-CN substitution
Compound C2.5Unsubstituted

In Vitro Cytotoxicity Assays

In another investigation focusing on cytotoxicity, various derivatives were tested against HeLa cells using PrestoBlue® viability assays. The results indicated a range of IC50 values, demonstrating significant cytotoxic effects for some compounds.

CompoundIC50 (µM)Remarks
Compound D150Highly cytotoxic
Compound E300Moderate cytotoxicity
Compound F>600Low cytotoxicity

Q & A

Q. What are the established synthetic routes for 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid, and what catalysts or solvents are typically employed?

The compound is synthesized via multi-step heterocyclic condensation and cyclization. A common method involves reacting substituted pyridine derivatives with aldehydes (e.g., 4-chlorobenzaldehyde) under palladium or copper catalysis . Solvents like dimethylformamide (DMF) or toluene are used, with reaction temperatures optimized between 80–120°C to balance yield and purity. Post-synthesis purification often involves recrystallization from ethanol or chromatographic techniques .

Q. How can researchers validate the structural integrity of synthesized this compound?

Key analytical methods include:

  • NMR spectroscopy : Confirm aromatic proton environments (e.g., δ 7.14–7.90 ppm for aryl protons) and carboxyl group presence (δ ~14.46 ppm for COOH) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 485 [M⁺]) and fragmentation patterns validate molecular weight and functional groups .
  • IR spectroscopy : Absorbance bands for C=O (~1722 cm⁻¹) and NH/OH groups (~3450 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anticancer efficacy)?

Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:

  • Conduct dose-response studies across multiple cell lines (e.g., cancer vs. normal cells).
  • Validate target engagement using enzyme inhibition assays (e.g., kinase profiling) .
  • Use computational docking to predict binding affinities to biological targets (e.g., ATP-binding pockets) .

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

  • Catalyst screening : Compare palladium(II) acetate vs. copper(I) iodide for cyclization efficiency .
  • Solvent polarity studies : Test aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Temperature gradients : Monitor reaction progress via TLC at 12-hour intervals to identify optimal termination points .

Q. What methodologies integrate computational chemistry with experimental data for this compound?

  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to explain reactivity in nucleophilic substitutions .
  • Molecular dynamics simulations : Model interactions with biological targets (e.g., protein-ligand binding stability over 100-ns trajectories) .
  • QSAR models : Correlate structural modifications (e.g., substituent electronegativity) with bioactivity trends .

Methodological and Theoretical Frameworks

Q. How should researchers design a study to explore the compound’s potential as an enzyme inhibitor?

  • Hypothesis : The carboxyl group chelates metal ions in enzyme active sites (e.g., zinc-dependent hydrolases).
  • Experimental workflow :

Enzyme assays : Measure IC₅₀ values against recombinant enzymes (e.g., MMP-9, carbonic anhydrase) .

Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes .

Kinetic analysis : Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots .

Q. What steps mitigate spectral data misinterpretation during structural elucidation?

  • Cross-validate techniques : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign ambiguous proton environments .
  • Reference standards : Compare spectral data with structurally analogous compounds (e.g., pyridine-4-carboxylic acid derivatives) .
  • Dynamic light scattering (DLS) : Rule out aggregation artifacts in solution-phase studies .

Cross-Disciplinary Applications

Q. How can this compound be applied in materials science research?

  • Optoelectronic materials : Its conjugated π-system enables use in organic semiconductors. Characterize charge mobility via Hall effect measurements .
  • Metal-organic frameworks (MOFs) : Coordinate the carboxyl group with transition metals (e.g., Cu²⁺) to design porous materials for gas storage .

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